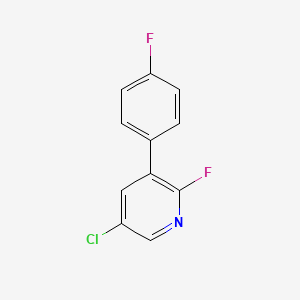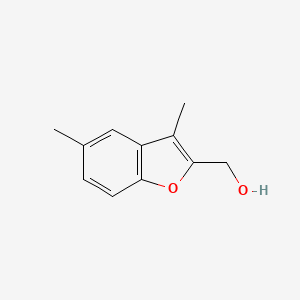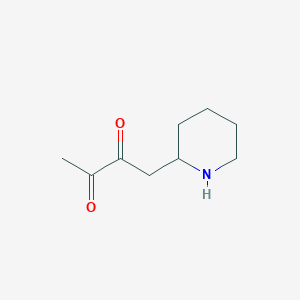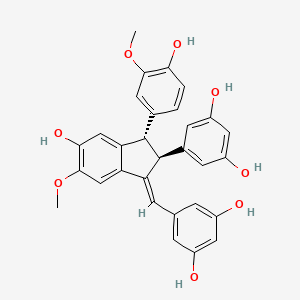![molecular formula C13H9FN2 B13061366 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 5-position and a phenyl group at the 2-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups.
Substitution: The fluorine atom and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of tumor growth and proliferation . The inhibition of FGFR signaling pathways is a key aspect of its therapeutic potential in cancer treatment.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the fluorine and phenyl substituents.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar to 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine but without the phenyl group.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a phenyl group, which contribute to its distinct chemical and biological properties. These substituents enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C13H9FN2 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChIキー |
QTHGZLNGNJUDDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)




![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)

![1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid](/img/structure/B13061372.png)
